2-[1-(4-tert-butylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol
CAS No.: 1283426-35-6
Cat. No.: VC11878737
Molecular Formula: C14H19N3O
Molecular Weight: 245.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1283426-35-6 |
|---|---|
| Molecular Formula | C14H19N3O |
| Molecular Weight | 245.32 g/mol |
| IUPAC Name | 2-[1-(4-tert-butylphenyl)triazol-4-yl]ethanol |
| Standard InChI | InChI=1S/C14H19N3O/c1-14(2,3)11-4-6-13(7-5-11)17-10-12(8-9-18)15-16-17/h4-7,10,18H,8-9H2,1-3H3 |
| Standard InChI Key | YWRFEPAXRLVASR-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CC=C(C=C1)N2C=C(N=N2)CCO |
| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)N2C=C(N=N2)CCO |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure integrates a 1,2,3-triazole ring linked to a 4-tert-butylphenyl group at the N1 position and a hydroxyethyl chain at the C4 position. The tert-butyl group () introduces significant steric bulk and lipophilicity, which can influence solubility and intermolecular interactions . The hydroxyl group on the ethyl chain enhances hydrogen-bonding potential, a critical feature for biological activity or supramolecular assembly.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-[1-(4-tert-Butylphenyl)triazol-4-yl]ethanol | |
| Molecular Formula | ||
| Molecular Weight | 245.32 g/mol | |
| SMILES | CC(C)(C)C1=CC=C(C=C1)N2C=C(N=N2)CCO | |
| InChIKey | YWRFEPAXRLVASR-UHFFFAOYSA-N |
Synthesis and Optimization
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The synthesis follows the Huisgen cycloaddition, a cornerstone of click chemistry, involving:
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Azide Preparation: Reaction of 4-tert-butylphenyl bromide with sodium azide () to form 1-azido-4-tert-butylbenzene.
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Alkyne Component: Propargyl alcohol () serves as the alkyne partner.
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Cycloaddition: Catalyzed by copper(I) iodide () in a tert-butanol/water mixture at 50–60°C, yielding the triazole product .
Table 2: Representative Reaction Conditions
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Copper(I) iodide (5 mol%) | |
| Solvent | tert-Butanol/water (3:1) | |
| Temperature | 60°C | |
| Reaction Time | 12–24 hours | |
| Yield | 70–85% |
Purification and Scalability
Post-reaction purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product. Scaling this synthesis to industrial levels requires optimizing catalyst recycling and solvent recovery systems to minimize costs .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited water solubility (<1 mg/mL at 25°C) due to the hydrophobic tert-butyl group but is soluble in polar organic solvents like ethanol, DMSO, and dichloromethane. Stability studies indicate no decomposition under ambient conditions over six months, though prolonged exposure to UV light induces gradual degradation.
Thermal Properties
Differential scanning calorimetry (DSC) of analogous compounds reveals melting points between 120–150°C, suggesting similar thermal behavior for this derivative.
Industrial and Material Science Applications
Corrosion Inhibition
Benzotriazole derivatives like 2-(2H-Benzo[d] triazol-2-yl)-4,6-di-tert-butylphenol (CAS 3846-71-7) are effective corrosion inhibitors for metals . The tert-butyl and triazole groups in 2-[1-(4-tert-butylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol may confer similar protective effects by adsorbing onto metal surfaces and forming passivation layers .
Polymer Additives
Incorporating triazole units into polymers enhances thermal stability and mechanical strength. This compound could serve as a crosslinking agent or UV stabilizer in polyurethane and epoxy resins .
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